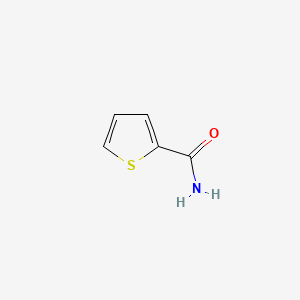

2-Thiophenecarboxamide

描述

Overview of 2-Thiophenecarboxamide as a Heterocyclic Scaffold

The core of this compound's utility lies in its identity as a heterocyclic scaffold. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry. nih.gov The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, and the attached carboxamide functional group provide a unique combination of electronic properties and reactivity. chemblink.comnih.gov This structure allows for effective interactions with biological systems and serves as a versatile building block in organic synthesis. chemimpex.com The functional groups on the thiophene ring make it an important intermediate for creating more complex molecules through various chemical transformations. chemblink.com The high aromaticity of the thiophene ring can be critical in the interaction profile of its derivatives with biological targets. nih.gov

Significance in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a prominent feature in the design of novel therapeutic agents. chemblink.com Its derivatives have been investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. chemblink.comnih.govontosight.ai

Detailed research findings include:

Anticancer Activity: Thiophene carboxamide derivatives have been synthesized as biomimetics of the anticancer agent Combretastatin (B1194345) A-4 (CA-4), showing potent activity against liver cancer cell lines like Hep3B. nih.gov Other research has focused on designing these derivatives as dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and tubulin polymerization to treat solid tumors such as hepatocellular carcinoma and colorectal cancer. nih.govtandfonline.com

Checkpoint Kinase Inhibition: Through structure-based design, thiophenecarboxamide ureas were identified as inhibitors of checkpoint kinase 1 (CHK1). acs.org Optimization of these compounds led to the discovery of AZD7762, a clinical candidate that enhances the efficacy of DNA-damaging agents used in chemotherapy. acs.org

Neurological Disorders: The compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. chemimpex.com Derivatives like N-[1-methyl-2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide are specifically investigated for their effects on biological pathways related to central nervous system disorders. evitachem.com

Anti-inflammatory Properties: Certain derivatives have been found to possess anti-inflammatory properties. ontosight.ai For example, 3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide is noted for its potential in treating conditions characterized by excessive inflammation through the inhibition of IKK2 kinase activity.

Antimicrobial and Antitubercular Activity: The scaffold is explored for developing new antimicrobial agents. chemblink.com Specifically, derivatives of 5-methyl-N-(4-nitrophenyl) thiophene-2-carboxamide have been identified as prodrugs that, once activated, can inhibit essential enzymes (PyrG and PanK) in Mycobacterium tuberculosis, presenting a novel approach to tuberculosis treatment. researchgate.net

Role in Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound and its derivatives have found significant applications in agrochemicals and materials science. chemimpex.comchemimpex.comcymitquimica.com

Agrochemicals: The compound is used to formulate agrochemicals for pest control. chemimpex.com Its thiophene ring contributes to the stability and efficacy of these products. chemimpex.com A specific example is Isofetamid, a thiophene carboxamide derivative used as an antifungal agrochemical that functions by inhibiting the succinate (B1194679) dehydrogenase enzyme in fungi. nih.gov

Materials Science: In materials science, the electronic properties of the thiophene moiety are of particular interest. chemblink.comcymitquimica.com Derivatives are explored for creating novel materials, especially for use in organic electronics. chemimpex.com They are utilized in the development of conductive polymers and organic semiconductors, which are essential components in electronic devices like organic light-emitting diodes (OLEDs) and solar cells. chemimpex.comchemblink.com

Interdisciplinary Research Landscape

The study of this compound is inherently interdisciplinary, bridging medicinal chemistry, materials science, and agricultural science. solubilityofthings.com A single compound derived from this scaffold can have potential applications across these diverse fields. solubilityofthings.comontosight.ai For instance, the same fundamental understanding of the thiophene ring's electronic properties that makes it useful for organic semiconductors in materials science also informs its role in binding to biological targets in drug discovery. chemblink.comsmolecule.com The synthetic pathways developed by organic chemists to create new derivatives are utilized by researchers in both pharmaceutical and agrochemical sectors to develop new products. chemimpex.comevitachem.com This overlap showcases the versatility of the this compound scaffold as a platform for innovation in multiple scientific and technological domains. solubilityofthings.com

Structure

3D Structure

属性

IUPAC Name |

thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENPQNAWGQXKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206849 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5813-89-8 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOPHENECARBOXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5813-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

General Synthesis Procedures for 2-Thiophenecarboxamide and its Analogues

The construction of the this compound scaffold can be achieved through several reliable synthetic routes. These methods often begin with the formation of a substituted thiophene (B33073) ring, followed by the introduction or modification of the carboxamide group at the C2 position.

Condensation reactions are fundamental in heterocyclic chemistry for the formation of the thiophene ring. One of the initial steps in many thiophene syntheses is the Knoevenagel condensation, which typically involves the reaction of a ketone or aldehyde with a compound containing an active methylene group, such as an α-cyanoester. wikipedia.org This condensation is the first step of the widely used Gewald reaction. wikipedia.orgsemanticscholar.org

Another approach involves the condensation of N-(4-acetylphenyl)-2-chloroacetamide with various functionalized thiocarbamoyl compounds. nih.gov This method proceeds through the initial formation of a sulfide intermediate, followed by an intramolecular cyclization via nucleophilic addition of a methylene group to a carbonyl function, ultimately yielding substituted thiophene-2-carboxamide derivatives. nih.gov For example, the reaction of 1,6-di(thiophen-2-yl)hexane-1,6-dione in an acetic acid medium can lead to cyclocondensation products, demonstrating how intramolecular condensation can form new ring systems fused to the thiophene core. nih.gov

The versatility of condensation reactions allows for the synthesis of a wide array of substituted thiophenes by varying the starting carbonyl compounds and other reactants. mdpi.comresearchgate.net

The Gewald reaction is a multicomponent reaction that provides a versatile and efficient pathway to highly substituted 2-aminothiophenes, which are key precursors for many this compound analogues. wikipedia.orgresearchgate.net The reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base, such as morpholine or imidazole. wikipedia.orgresearchgate.net

The mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. wikipedia.orgsemanticscholar.org This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org This method is highly valued for its operational simplicity and the ready availability of starting materials. semanticscholar.orgresearchgate.net The reaction conditions are generally mild, often conducted in solvents like ethanol or DMF at moderate temperatures. semanticscholar.orgresearchgate.net

Table 1: Examples of Gewald Reaction for Synthesis of 2-Aminothiophene Precursors

| Carbonyl Compound | Activated Nitrile | Base | Solvent | Yield (%) | Reference |

| Ketone | Dicyanomethane | Imidazole | DMF | Moderate to High | researchgate.net |

| Ketone | Cyanoacetate | Morpholine | Ethanol | 84-95 | researchgate.net |

| Arylacetaldehyde | Activated Nitrile | Morpholine | Ethanol | High | organic-chemistry.org |

While N-alkylation is the more common reaction for amides, O-alkylation of the this compound moiety represents a potential pathway for modification. Amides can exist in equilibrium with their tautomeric form, the imidic acid. This imidic acid tautomer possesses a hydroxyl group that can, in principle, undergo O-alkylation.

This type of regioselective O-alkylation has been successfully demonstrated for analogous heterocyclic systems like 2-pyridones. rsc.orgbohrium.com In these cases, TfOH-catalyzed carbenoid insertion has been used to achieve O-alkylation with high regioselectivity (>99:1) under mild, metal-free conditions. rsc.orgbohrium.com Similar strategies could potentially be applied to this compound to synthesize O-alkylated derivatives, which are otherwise difficult to access. The direct preparation of O-substituted hydroxylamines from alcohols via O-alkylation of a carbamate followed by deprotection is another established method in organic synthesis that highlights the feasibility of targeting oxygen for alkylation in related functional groups. organic-chemistry.org

Nucleophilic aromatic substitution (SNAr) is a key method for modifying the thiophene ring of this compound derivatives, especially when the ring is activated by electron-withdrawing groups. nih.govresearchgate.net The reaction proceeds via a stepwise addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom of the thiophene ring, forming a Meisenheimer-like intermediate. nih.govresearchgate.net A leaving group, such as a halide or methoxy group, is then eliminated to restore aromaticity. researchgate.net

For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine has been studied computationally, showing that the initial nucleophilic addition is followed by the elimination of methanol. nih.govresearchgate.net The presence of strong electron-withdrawing groups (like nitro or cyano) is crucial for activating the ring towards nucleophilic attack. nih.gov This methodology allows for the introduction of a variety of nucleophiles, including amines and thiolates, onto the thiophene core. nih.govchemrxiv.org

Microwave-assisted organic synthesis (MWAOS) has emerged as a powerful tool for accelerating the synthesis of this compound and its analogues. beilstein-journals.org The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. wikipedia.orgorganic-chemistry.org

This technique has been successfully applied to various synthetic transformations, including the Gewald reaction. researchgate.netorganic-chemistry.org For example, a microwave-assisted Gewald reaction using arylacetaldehydes afforded 5-substituted-2-aminothiophenes in just 20 minutes at 70°C, a significant improvement over the 4 hours required with conventional heating. organic-chemistry.org Similarly, the synthesis of 4-(2-arylamino-acetamido)thiophene-3-carboxamides was achieved by irradiating the reaction mixture in a microwave oven at 120-150°C for 5-15 minutes. nih.gov MWAOS is also effective for other reactions like the Paal-Knorr synthesis of polysubstituted thiophenes and C-H arylation, showcasing its broad applicability in modern heterocyclic chemistry. unito.itorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction

| Method | Reaction Time | Temperature | Yield | Purity | Reference |

| Conventional Heating | 4 hours | 70°C | Good | Good | organic-chemistry.org |

| Microwave Irradiation | 20 minutes | 70°C | High | High | organic-chemistry.org |

Functional Group Introduction and Modification

The introduction and modification of functional groups are essential for creating diverse libraries of this compound analogues for various applications. A functional group is a specific arrangement of atoms within a molecule that determines its characteristic chemical reactivity. youtube.comuniroma1.itmasterorganicchemistry.com

Functional groups can be introduced at various stages of the synthesis. For example, the Gewald reaction inherently introduces an amino group at the C2 position, which can then be acylated or otherwise modified. researchgate.net The carboxamide group itself is often derived from a carboxylic acid or its corresponding acid chloride. beilstein-journals.org For example, 3-methylthiophene-2-carboxylic acid can be converted to its acid chloride and then treated with ammonia to yield the corresponding amide. beilstein-journals.org

Post-synthesis modification of the thiophene ring is also a common strategy. Electrophilic substitution reactions, such as bromination, can introduce halogens onto the ring, which can then serve as handles for further transformations like metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.org Another example is the modification of a chloroacetamide group attached to the thiophene ring. This group can undergo nucleophilic substitution with various aromatic amines to generate a library of N,N'-diaryl-2-amino-acetamides. nih.gov These modifications allow for the fine-tuning of the molecule's properties. reddit.comslideshare.net

Table 3: Synthesis of 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-arylamino-acetamido)thiophene-3-carboxamides

| Compound | Arylamino Group | Yield (%) | Melting Point (°C) | Reference |

| 4 | Phenylamino | 76 | 233-236 | nih.gov |

| 5 | 4-Chlorophenylamino | 72 | 210-212 | nih.gov |

| 7 | 4-Methylphenylamino | 78 | 197-200 | nih.gov |

| 8 | 4-Hydroxyphenylamino | 72 | 212-215 | nih.gov |

Halogenation (e.g., Bromination)

Halogenation, particularly bromination, is a common electrophilic substitution reaction performed on thiophene rings. The presence of the electron-donating sulfur atom activates the ring, making it highly susceptible to halogenation.

The bromination of this compound can be achieved using various brominating agents. For instance, the reaction of thiophene with N-bromosuccinimide (NBS) in a suitable solvent is a widely used method for selective bromination. The position of bromination on the thiophene ring is influenced by the directing effect of the carboxamide group and the reaction conditions. Typically, bromination occurs at the 5-position of the thiophene ring.

A study on the synthesis of 2-bromothiophene derivatives utilized a process where thiophene was mixed with an organic solvent and cooled to a temperature between -50°C and 20°C before adding a brominating agent. This method resulted in a high yield and good product quality researchgate.net.

| Starting Material | Brominating Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Thiophene | Pyridine tribromide | Methylene dichloride | -10°C, 0.5 h | 2-Bromothiophene | 91.29% | researchgate.net |

| Thiophene | N-Bromosuccinimide (NBS) | Chloroform/Acetic acid | Not specified | 2-Bromothiophene | Not specified |

Nitro Substitution

Nitration of the thiophene ring introduces a nitro group (-NO2), which is a versatile functional group that can be further transformed into other functionalities, such as an amino group. The nitration of this compound is typically carried out using a mixture of nitric acid and sulfuric acid.

The conditions for nitration must be carefully controlled to avoid over-nitration or degradation of the starting material. The nitro group is a meta-director in electrophilic aromatic substitution, which influences the position of any subsequent substitutions on the thiophene ring nih.gov.

A synthetic route for producing 2-nitrothiophene derivatives involves a tandem Henry reaction and nucleophilic substitution of nitromethane with 3-thiocyanatoacroleins, promoted by tetra-n-butylammonium fluoride or diisopropylethylamine mdpi.com.

Incorporation of Alkyl and Aromatic Substituents

The introduction of alkyl and aromatic substituents onto the this compound scaffold can significantly influence its physical, chemical, and biological properties. These substituents can be introduced through various cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, typically after halogenation of the thiophene ring.

For instance, a bromo-substituted this compound can be coupled with an aryl boronic acid in the presence of a palladium catalyst to yield an aryl-substituted derivative. Similarly, alkyl groups can be introduced using appropriate organometallic reagents. These modifications are instrumental in exploring the structure-activity relationships of this compound derivatives cannabissciencetech.com.

Formation of Schiff Bases

The carboxamide group of this compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of Schiff bases introduces a C=N double bond, which can extend the conjugation of the system and often imparts interesting biological activities to the resulting molecule. The reaction mechanism typically involves the formation of a carbinolamine intermediate, followed by the elimination of water actascientific.com. Metal complexes of Schiff bases derived from 2-thiophenecarboxaldehyde have been prepared and characterized, showing coordination through the azomethine nitrogen and the thiophene sulfur researchgate.netactascientific.com.

Derivatization Strategies for Enhanced Properties

Derivatization is a key strategy to modify the properties of this compound for specific applications, ranging from improving its analytical detectability to enhancing its therapeutic efficacy.

Chemical Derivatization for Analytical Performance

In analytical chemistry, derivatization is often employed to improve the chromatographic behavior and detection sensitivity of an analyte. For a compound like this compound, which may not have a strong chromophore for UV detection or may not be volatile enough for gas chromatography (GC), derivatization can be highly beneficial.

For High-Performance Liquid Chromatography (HPLC) analysis, the primary amino group of the carboxamide can be derivatized with a reagent that introduces a fluorescent or a strongly UV-absorbing tag. Common derivatizing agents for amines include dansyl chloride, dabsyl chloride, and o-phthalaldehyde (OPA). These reactions are typically performed pre-column, meaning the derivatization is carried out before injecting the sample into the HPLC system researchgate.netjfda-online.com.

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the polar N-H bonds in the carboxamide group can be derivatized to increase the volatility and thermal stability of the molecule. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique to replace active hydrogens with trimethylsilyl (TMS) groups. Acylation with reagents like trifluoroacetic anhydride (TFAA) can also be used to create more volatile derivatives actascientific.comnih.gov.

| Analytical Technique | Target Functional Group | Derivatization Reaction | Common Reagent(s) | Purpose |

|---|---|---|---|---|

| HPLC-UV/Fluorescence | Amine (of carboxamide) | Tagging with a chromophore/fluorophore | Dansyl chloride, Dabsyl chloride, OPA | Enhance UV absorbance or induce fluorescence for sensitive detection |

| GC-MS | Amine (of carboxamide) | Silylation | BSTFA, TMCS | Increase volatility and thermal stability |

| GC-MS | Amine (of carboxamide) | Acylation | TFAA, PFPA | Increase volatility |

Structural Modifications for Biological Activity

Structural modifications of the this compound scaffold have led to the discovery of derivatives with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Activity: The introduction of different substituents on the thiophene ring and the carboxamide nitrogen has been shown to modulate the antibacterial efficacy of these compounds. For example, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues were synthesized and showed good activity against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli researchgate.net. Another study reported that amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity compared to their hydroxyl or methyl counterparts libretexts.org.

Antifungal Activity: Thiophene-2-carboxamide derivatives have also been investigated as potential antifungal agents. Novel thiophene/furan-1,3,4-oxadiazole carboxamides were designed and synthesized as potent succinate (B1194679) dehydrogenase inhibitors, demonstrating significant antifungal activity against several phytopathogenic fungi nih.gov.

Anticancer Activity: The this compound core is a promising pharmacophore for the development of anticancer agents. Numerous studies have reported the synthesis and cytotoxic evaluation of its derivatives against various cancer cell lines. For instance, thiophene carboxamide derivatives have been identified as biomimetics of the anticancer drug Combretastin A-4, showing potent activity against hepatocellular carcinoma cells. Another study found that a thiophene carboxamide solamin analog exhibited potent antitumor activity by inhibiting mitochondrial complex I cannabissciencetech.com.

| Modification | Target Biological Activity | Key Findings | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl) substitution | Antibacterial | Good activity against ESBL-producing E. coli. | researchgate.net |

| Amino group at position 3 of thiophene ring | Antibacterial and Antioxidant | More potent than hydroxyl or methyl substituted derivatives. | libretexts.org |

| Incorporation of 1,3,4-oxadiazole moiety | Antifungal | Potent succinate dehydrogenase inhibitors with significant antifungal activity. | nih.gov |

| Biomimicry of Combretastatin (B1194345) A-4 | Anticancer | Potent activity against hepatocellular carcinoma cells. | |

| Analogs of solamin | Anticancer | Potent antitumor activity through inhibition of mitochondrial complex I. | cannabissciencetech.com |

This compound is a versatile chemical entity that allows for a multitude of synthetic transformations and derivatizations. The ability to functionalize both the thiophene ring and the carboxamide group has led to the development of a vast library of derivatives with diverse applications. The strategic modification of this scaffold continues to be a promising avenue for the discovery of new molecules with enhanced analytical properties and potent biological activities, underscoring its importance in contemporary chemical research.

Biological Activity and Pharmacological Potential

Anticancer Activities and Mechanisms

Derivatives of 2-thiophenecarboxamide have emerged as a promising class of compounds in oncology research, demonstrating significant antiproliferative effects across various cancer cell lines. Their mechanisms of action are multifaceted, involving the inhibition of cell growth, induction of programmed cell death, and interference with key signaling pathways essential for tumor progression and survival.

A significant body of research highlights the cytotoxic effects of this compound derivatives against a range of human cancer cell lines. For instance, a series of novel thiophene-2-carboxamide derivatives were synthesized and evaluated for their in vitro cytotoxic activity, with some compounds showing potent inhibitory effects against breast (MCF-7, MDA-MB-231), leukemia (K562), and liver (HepG2) cancer cell lines. researchgate.net One derivative, in particular, featuring a 4-chlorophenyl ring, exhibited notable potency. researchgate.net

The mechanism underlying this cytotoxicity often involves the induction of apoptosis, or programmed cell death. Studies on newly synthesized thiophene (B33073) carboxamide compounds revealed significant cytotoxic effects on melanoma (A375), colon (HT-29), and breast (MCF-7) cancer cells. nih.gov Morphological assessments of treated cancer cells showed alterations characteristic of apoptosis. nih.gov The most effective of these compounds, MB-D2, was shown to activate caspases 3 and 7, key executioner enzymes in the apoptotic cascade. nih.gov This activation was accompanied by mitochondrial depolarization, a critical event in the intrinsic pathway of apoptosis. nih.gov Notably, these effects were selective for cancer cells, with no similar impact observed in normal human keratinocyte (HaCaT) cells. nih.gov Further research on other thiophene derivatives demonstrated their ability to induce cell cycle arrest, typically at the G0/G1 phase, thereby preventing cancer cells from progressing through the cell division cycle. researchgate.net

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound with 4-Cl-phenyl ring | MCF-7 | Potent | researchgate.net |

| K562 | Potent | researchgate.net | |

| HepG2 | Potent | researchgate.net | |

| MDA-MB-231 | Potent | researchgate.net | |

| MB-D2 | A375 | Significant cytotoxicity | nih.gov |

| HT-29 | Significant cytotoxicity | nih.gov | |

| MCF-7 | Significant cytotoxicity | nih.gov | |

| SB-200 | MCF-7 | <30 | researchgate.net |

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGFR-2 signaling pathway. Certain thiophene carboxamide scaffolds have been identified as potent inhibitors of VEGFR-2. nih.gov The PAN-90806 family of compounds, which feature this scaffold, demonstrated nanomolar IC50 values against VEGFR-2, leading to the induction of apoptosis and disruption of redox homeostasis in cancer cells. nih.gov

Sphingomyelin (B164518) Synthase 2 (SMS2): This enzyme is involved in the synthesis of sphingomyelin, a key component of cell membranes, and has been implicated in cellular signaling and proliferation. nih.govnih.gov A novel thiophene carboxamide analogue was identified as a highly potent and selective inhibitor of SMS2, with an IC50 value of 28 nmol/L. nih.gov While this particular study focused on its therapeutic potential for dry eye disease, the role of SMS2 in cell signaling suggests that its inhibition could have broader implications in cancer therapy. nih.govnih.gov

While direct and extensive research on this compound derivatives as inhibitors of IKK-2 and CHK1 is not as prominently detailed in recent literature, the structural features of this scaffold make it a plausible candidate for targeting the ATP-binding sites of various kinases. The diverse substitutions possible on the thiophene ring and the carboxamide nitrogen allow for the fine-tuning of interactions within these pockets.

Combretastatin (B1194345) A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization, a process essential for cell division. However, its clinical utility is hampered by poor solubility and metabolic instability. This has driven the development of CA-4 biomimetics, which are structurally simpler molecules that retain the biological activity of the parent compound.

Several studies have successfully designed and synthesized this compound derivatives as biomimetics of CA-4. nih.govmdpi.comnih.govresearchgate.net These compounds aim to mimic the key structural features of CA-4, particularly the trimethoxyphenyl ring that is crucial for its binding to the colchicine (B1669291) site on tubulin. researchgate.net The synthesized thiophene carboxamide derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma (Hep3B). nih.govnih.gov

Table 2: Anticancer Activity of this compound-based CA-4 Biomimetics

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2b | Hep3B | 5.46 | nih.govmdpi.com |

| 2e | Hep3B | 12.58 | nih.govmdpi.com |

| 2d | Hep3B | 8.85 | mdpi.com |

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, this compound derivatives have demonstrated a broad spectrum of antimicrobial activity, positioning them as potential leads for the development of new anti-infective agents.

A variety of this compound derivatives have been synthesized and screened for their antibacterial efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of 3-amino, 3-hydroxy, and 3-methyl thiophene-2-carboxamide derivatives were evaluated. nih.gov The 3-amino thiophene-2-carboxamide compounds generally displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov

Specifically, certain amino thiophene-2-carboxamide derivatives showed excellent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Pseudomonas aeruginosa. nih.gov Another study focused on thioureide derivatives of 2-thiophenecarboxylic acid, which were active against Bacillus subtilis with MIC values as low as 7.8 µg/mL. researchgate.net However, their activity against multi-drug resistant Staphylococcus aureus was less pronounced. researchgate.net

Furthermore, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been investigated for their efficacy against extended-spectrum-β-lactamase (ESBL) producing clinical strains of Escherichia coli. mdpi.com Molecular docking studies suggested that these compounds could interact with the active site of the β-lactamase enzyme, providing a potential mechanism for their antibacterial action. mdpi.com Research has also identified thiophene derivatives with promising activity against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov

Table 3: Antibacterial Spectrum of Selected this compound Derivatives

| Derivative Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| 3-Amino thiophene-2-carboxamides | S. aureus (Gram-positive) | High | nih.gov |

| B. subtilis (Gram-positive) | High | nih.gov | |

| P. aeruginosa (Gram-negative) | High | nih.gov | |

| E. coli (Gram-negative) | Moderate | nih.gov | |

| 2-Thiophene carboxylic acid thioureides | B. subtilis (Gram-positive) | High (MIC 7.8-125 µg/mL) | researchgate.net |

| MDR S. aureus (Gram-positive) | Moderate (MIC 125-500 µg/mL) | researchgate.net | |

| N-(4-methylpyridin-2-yl) thiophene-2-carboxamides | ESBL-producing E. coli (Gram-negative) | Promising | mdpi.com |

While much of the research on the antimicrobial activity of this compound derivatives has been phenotypic, some studies have begun to explore their molecular mechanisms of action. Ribonuclease H1 (RNase H1) is an essential enzyme in some bacteria and viruses, involved in the processing of RNA-DNA hybrids. nih.gov While α-hydroxytropolones are a known class of RNase H inhibitors, the diverse chemical space occupied by thiophene derivatives makes them candidates for inhibiting a range of enzymatic targets. nih.govresearchgate.net The development of inhibitors for enzymes like RNase H1 is a promising strategy for creating novel antimicrobial agents. nih.gov The structural versatility of the this compound scaffold allows for its optimization to selectively bind to the active sites of specific bacterial enzymes, thereby disrupting essential cellular processes.

Anti-inflammatory Properties

Derivatives of this compound have demonstrated notable anti-inflammatory activities. Research has shown that these compounds can modulate key inflammatory pathways. For instance, certain thiazolo-thiophene derivatives have been found to significantly decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) in biological models. nih.gov In some studies, the anti-inflammatory efficacy of specific thiophene derivatives, when tested on human red blood cells, surpassed that of the standard drug indomethacin (B1671933) by inhibiting pro-inflammatory cytokines while simultaneously boosting the anti-inflammatory cytokine IL-10. nih.gov

The mechanism of action for some of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.govnih.gov Molecular docking studies have suggested that hybrid compounds incorporating the this compound structure can act as potent dual inhibitors of COX-2 and 5-LOX, indicating their potential as prototypes for new anti-inflammatory drugs. nih.gov Furthermore, a hit-to-lead optimization program on thiophenecarboxamide derivatives led to the discovery of a potent and orally bioavailable IKK-2 inhibitor, an enzyme crucial in the NF-κB signaling pathway that governs inflammatory responses. nih.gov

Table 1: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound Type | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| Thiazolo-thiophene derivatives | Cytokine Modulation | Significant reduction in TNF-α, IL-1β, and IL-6 levels. | nih.gov |

| Specific thiophene derivatives | Cytokine Modulation | Inhibition of TNF-α, IL-1β, IL-6; increase in IL-10. | nih.gov |

| Hybrid 2BT+rhodamine | COX-2/5-LOX Inhibition | Potential competitive dual inhibition. | nih.gov |

| Thiophenecarboxamide derivatives | IKK-2 Inhibition | Potent and orally bioavailable inhibition. | nih.gov |

Antioxidant Potential

The antioxidant capacity of this compound derivatives has been a subject of significant research interest. Oxidative stress is implicated in the pathophysiology of numerous diseases, making the discovery of novel antioxidants crucial. farmaciajournal.com Various studies have confirmed that compounds based on the this compound scaffold possess antioxidant properties. farmaciajournal.comnih.gov

The evaluation of this potential is commonly conducted using established in vitro assays. These methods include measuring the scavenger activity towards stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+), as well as assessing the ferric reducing power of the compounds. farmaciajournal.comnih.gov Research has shown that substitution patterns on the thiophene ring and the carboxamide nitrogen significantly influence the antioxidant activity. For example, a study on novel thiophene-2-carboxamide derivatives found that 3-amino substituted derivatives exhibited the highest antioxidant activity, with one compound, 7a, showing a significant inhibition of 62.0% in an ABTS assay, comparable to the standard antioxidant ascorbic acid. nih.gov In contrast, 3-hydroxy and 3-methyl substituted derivatives showed moderate and lower antioxidant activities, respectively. nih.gov

Table 2: Antioxidant Activity of Substituted this compound Derivatives (ABTS Assay)

| Derivative Class | Substituent at Position 3 | Inhibition Percentage Range | Reference |

|---|---|---|---|

| 7a-c | Amino | 46.9% - 62.0% | nih.gov |

| 3a-c | Hydroxy | 28.4% - 54.9% | nih.gov |

| 5a-c | Methyl | 12.0% - 22.9% | nih.gov |

Neurological and Neuroprotective Effects

The this compound structure has been incorporated into molecules designed to target the central nervous system, leading to the discovery of compounds with significant neurological and neuroprotective effects.

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy. nih.gov A series of novel thiophene derivatives were synthesized and evaluated for their AChE inhibitory activity using the Ellman's method. nih.govnih.gov Several of these compounds were found to be more potent inhibitors than the reference drug, donepezil (B133215). nih.govnih.gov For instance, the compound 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId) demonstrated 60% inhibition of AChE, compared to 40% inhibition by donepezil under the same conditions. nih.govnih.gov Molecular modeling studies suggest that the enhanced activity of this derivative is due to additional hydrogen bonding interactions with the enzyme's active site. nih.gov While the primary focus has been on AChE, some research has explored dual inhibitors of both AChE and butyrylcholinesterase (BChE), recognizing the role of BChE in the later stages of Alzheimer's disease. nih.govmdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibition by this compound Derivatives

| Compound | AChE Inhibition (%) | Reference Drug (Donepezil) Inhibition (%) | Reference |

|---|---|---|---|

| IIId | 60% | 40% | nih.govnih.gov |

| IIIa | 56.67% | 40% | nih.gov |

| VIb | 56.6% | 40% | nih.gov |

| VIh | 51.67% | 40% | nih.gov |

Certain derivatives of this compound have also been identified as having potent anticonvulsant effects. This activity is crucial for the management of epilepsy and other seizure disorders. One particular study highlighted a specific thiophene-2-carboxamide derivative that demonstrated significant anticonvulsive effects in a mouse model. nih.gov This finding suggests that the this compound scaffold could be a valuable starting point for the development of new antiepileptic drugs.

Antidiabetic Effects

The search for new treatments for type 2 diabetes has led to the investigation of various molecular targets, including protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov PTP1B is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a promising strategy for enhancing insulin sensitivity. nih.gov Research has been conducted on diacid thiophene PTP1B inhibitors, with efforts focused on replacing one of the carboxylate groups to improve drug-like properties. nih.gov A systematic effort led to the discovery that replacing the C2 carboxylic acid with other ionizable functional groups, such as a tetrazole ring or a 1,2,5-thiadiazolidine-3-one-1,1-dioxide, retained the desired inhibitory activity. nih.gov These modifications resulted in unique series of compounds with improved permeability and potent PTP1B inhibition in the nanomolar range. nih.gov

Antithrombotic/Anticoagulant Activity (Factor Xa Inhibition)

Thrombotic disorders are a major cause of morbidity and mortality worldwide, driving the need for safe and effective oral anticoagulants. nih.gov The serine protease Factor Xa (FXa) is a critical enzyme in the coagulation cascade, making it a prime target for anticoagulant therapy. nih.govnih.gov High-throughput screening identified a series of thiophene-substituted anthranilamides, which contain a this compound core, as potent nonamidine FXa inhibitors. nih.gov

Subsequent lead optimization, which involved incorporating hydrophilic groups, led to the development of compounds with picomolar inhibitory potency against FXa and micromolar in vitro anticoagulant activity. nih.gov Several of these compounds demonstrated high potency, selectivity, and favorable oral pharmacokinetics, leading to their advancement into further development. nih.gov For example, the marketed antithrombotic agent Rivaroxaban contains a this compound moiety. nih.gov Further studies on N²-thiophenecarbonylanthranilamides have also shown that these compounds can concentration-dependently inhibit the activity of both thrombin and FXa, highlighting their potential as antithrombotic agents. nih.gov

Table 4: Promising this compound-based Factor Xa Inhibitors

| Compound | Key Features | Development Stage | Reference |

|---|---|---|---|

| ZK 814048 (10b) | Picomolar inhibitory potency, oral pharmacokinetics | Advanced into development | nih.gov |

| ZK 810388 (13a) | High potency and selectivity | Advanced into development | nih.gov |

| ZK 813039 (17m) | Efficacy in a rat venous stasis model of thrombosis | Advanced into development | nih.gov |

| N-(3'-amidinophenyl)-2-((thiophen-2''-yl)carbonylamino)benzamide (21) | Most active in a series, inhibits thrombin and FXa | Preclinical evaluation | nih.gov |

Modulators of Olfactory Receptors (e.g., Orco Antagonists)

Insects rely on a sophisticated olfactory system to detect chemical cues from their environment, a process mediated by odorant-gated ion channels known as olfactory receptors (ORs). nih.gov These receptors are typically complexes formed by a variable, odorant-specific subunit and a common, highly conserved co-receptor subunit called Orco. nih.govarchive.org The critical role and high conservation of Orco across different insect species make it a promising target for developing novel insect control agents. nih.gov

Research has identified a series of this compound derivatives that act as antagonists for the Orco subunit. nih.govplos.org A key example is N-(4-ethylphenyl)-2-thiophenecarboxamide, also referred to as OX1a or OLC20. nih.govplos.orgnih.gov Studies on the OR from the Southern House Mosquito, Culex quinquefasciatus, have demonstrated that OX1a and its analogs can effectively inhibit receptor activation. nih.govplos.org

The mechanism of these antagonists is twofold. They can competitively inhibit the activation of the receptor by Orco agonists. nih.govplos.org Furthermore, they have been shown to act through a non-competitive mechanism to inhibit the receptor's activation by general odorants. nih.govplos.org This dual-inhibition capability suggests that such compounds could be effective in disrupting odor-mediated behaviors in insects. nih.gov

To explore the chemical space around the OX1a structure, researchers have synthesized and screened numerous structural analogs to identify more potent antagonists. nih.govplos.org By modifying the moieties on the phenyl and thiophene rings and adjusting the distance between them, several compounds with improved potency were discovered. nih.govplos.org Detailed electrophysiological studies using Xenopus oocytes expressing the mosquito ORs confirmed the inhibitory properties of these derivatives. nih.govplos.org

| Compound Name | Abbreviation | Target | Observed Activity | Source Organism |

|---|---|---|---|---|

| N-(4-ethylphenyl)-2-thiophenecarboxamide | OX1a / OLC20 | Orco | Competitive and non-competitive antagonist | Culex quinquefasciatus (Southern House Mosquito) |

| N-mesityl-2-thiophenecarboxamide | - | Orco | Competitive and non-competitive antagonist | Culex quinquefasciatus (Southern House Mosquito) |

| N-(4-methylbenzyl)-2-thiophenecarboxamide | - | Orco | Competitive and non-competitive antagonist | Culex quinquefasciatus (Southern House Mosquito) |

| N-(2-ethylphenyl)-3-(2-thienyl)-2-propenamide | - | Orco | Competitive and non-competitive antagonist | Culex quinquefasciatus (Southern House Mosquito) |

Other Potential Biological Activities

Beyond their effects on insect olfactory systems, derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as versatile scaffolds in medicinal chemistry. researchgate.netmdpi.commdpi.com These activities include anticancer, antimicrobial, antioxidant, and enzyme-inhibiting properties. researchgate.netmdpi.comnih.govnih.gov

Anticancer and Antiproliferative Activity A significant area of research has been the evaluation of this compound derivatives as anticancer agents. mdpi.comnih.govnih.gov Various studies have reported their cytotoxic effects against a range of human cancer cell lines. mdpi.commdpi.com For instance, certain thiophene-2-carboxamides bearing aryl substituents have shown cytotoxicity in breast, liver, and leukemia cell lines. mdpi.com A study focused on synthesizing biomimetics of the anticancer agent Combretastatin A-4 (CA-4) identified several potent phenyl-thiophene-carboxamide compounds. mdpi.comnih.gov Compounds designated 2b and 2e were particularly active against the Hep3B liver cancer cell line, with IC₅₀ values of 5.46 µM and 12.58 µM, respectively. mdpi.com These compounds were also found to disrupt the formation of 3D tumor spheroids. nih.gov

In another study, a series of novel thiophene carboxamide compounds were synthesized and tested against human melanoma (A375), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. nih.gov The derivative MB-D2 was identified as the most effective, showing significant cytotoxicity and selectivity against A375 cancer cells by inducing apoptosis through caspase-3/7 activation and mitochondrial depolarization. nih.govnih.gov

| Compound | Target Cancer Cell Line | Reported Activity / IC₅₀ |

|---|---|---|

| Compound 2b | Hep3B (Liver Cancer) | 5.46 µM |

| Compound 2d | Hep3B (Liver Cancer) | 8.85 µM |

| Compound 2e | Hep3B (Liver Cancer) | 12.58 µM |

| MB-D2 | A375 (Melanoma), HT-29 (Colon), MCF-7 (Breast) | Significant cytotoxicity; induces apoptosis |

| 3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide | Breast Cancer Cell Lines | Dose-dependent inhibition of cell growth |

Antimicrobial and Antioxidant Activity The thiophene carboxamide scaffold is also associated with antimicrobial properties. researchgate.netnih.gov Studies have shown that certain derivatives possess antibacterial and antifungal activities. evitachem.comresearchgate.net For example, a structure-activity relationship (SAR) study of newly synthesized derivatives found that 3-amino thiophene-2-carboxamide compounds were more potent in their antibacterial and antioxidant activity compared to hydroxyl or methyl analogs. nih.gov The antioxidant potential was significant, with the 3-amino thiophene-2-carboxamide derivative 7a showing 62.0% inhibition in an antioxidant assay, a value comparable to the reference standard, ascorbic acid. nih.gov

Enzyme Inhibition Thiophene carboxamide derivatives have been identified as potent enzyme inhibitors. A recent study focused on developing inhibitors for sphingomyelin synthase 2 (SMS2), an enzyme implicated in dry eye disease (DED). nih.gov A novel thiophene carboxamide analogue, compound 14l, was designed and found to be a highly potent SMS2 inhibitor with an IC₅₀ of 28 nmol/L. nih.gov This compound effectively alleviated DED symptoms in mouse models by reducing pro-inflammatory cytokines. nih.gov Other derivatives have shown potential for inhibiting enzymes such as cholinesterases, lipoxygenase, and α-glucosidase. evitachem.com

Neuroprotective Potential Preliminary findings suggest that some compounds based on the this compound structure may have neuroprotective effects. Research into the neuromodulatory effects of 3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide indicated it could modulate dopamine (B1211576) pathways, suggesting potential applications in neurodegenerative diseases.

Structure Activity Relationship Sar and Computational Studies

Importance of Substituents on Thiophene (B33073) and Carboxamide Moieties

The nature and position of substituents on both the thiophene ring and the carboxamide nitrogen are critical determinants of biological activity. SAR studies have elucidated several key principles:

Thiophene Ring Substituents: The introduction of different groups onto the thiophene ring significantly modulates the pharmacological profile. For instance, studies on a series of 3-substituted thiophene-2-carboxamides found that amino derivatives (7a-c) exhibited more potent antioxidant and antibacterial activities than their hydroxyl (3a-c) or methyl (5a-c) counterparts. nih.gov The presence of a bromine atom, as seen in 2-bromo-5-substituted thiophenes, has been associated with potent cytotoxicity. mdpi.com

Aryl Substituents: The addition of aryl groups can confer specific activities. Thiophene-2-carboxamides featuring aryl substituents have demonstrated cytotoxicity in various cancer cell lines, including breast, liver, and leukemia. mdpi.com The specific substitution on these aryl rings is also crucial; for example, a methoxy group on an attached benzene ring was found to enhance the activity of certain derivatives. nih.gov

Carboxamide Moiety Substituents: Modifications at the carboxamide nitrogen play a vital role. In one study, the presence of a 4-methyl group on the carboxamide portion boosted antibacterial activity against E. coli. nih.gov In a different context, for annonaceous acetogenin analogs with a thiophene carboxamide structure, the length of an alkyl chain attached to the "tail part" of the molecule was found to be essential, as shortening it significantly impacted growth inhibitory activity against human cancer cell lines. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of 2-thiophenecarboxamide derivatives.

| Moiety | Substituent | Effect on Biological Activity |

| Thiophene Ring (Position 3) | Amino Group (-NH2) | Increased antioxidant and antibacterial activity. nih.gov |

| Thiophene Ring (Position 3) | Hydroxyl Group (-OH) | Moderate activity, higher than methyl but lower than amino. nih.gov |

| Thiophene Ring (Position 5) | Bromo Group (-Br) | Associated with potent cytotoxicity. mdpi.com |

| Attached Aryl Ring | Methoxy Group (-OMe) | Enhanced antibacterial activity. nih.gov |

| Carboxamide Moiety | 4-Methyl Group | Boosted antibacterial activity. nih.gov |

| Carboxamide Moiety | Short Alkyl Chain | Reduced growth inhibitory activity in specific analogs. nih.gov |

Impact of Heteroatoms and Functional Groups on Biological Activity

The intrinsic properties of the thiophene ring, particularly the sulfur heteroatom, and the characteristics of various functional groups are fundamental to the biological action of this compound derivatives.

The Role of the Sulfur Heteroatom: Thiophene is a sulfur-containing heterocycle, and the presence of the sulfur atom is considered a key feature for the biological activities of its derivatives. nih.gov The electron delocalization of the sulfur atom's lone pairs into the π-system gives thiophene a character similar to a reactive benzene analog, which is valuable for its role as a pharmacophore. mdpi.com

Influence of Functional Groups: The specific functional groups attached to the core structure dictate the type and potency of the biological response.

Electron-Donating Groups: The presence of an electron-donating amino group was found to increase the resonating electrons on the thiophene ring, which in turn enhances antioxidant capabilities by facilitating the trapping of peroxide radicals. nih.gov

Hydroxyl Groups: Hydroxyl groups can lead to higher activity compared to methyl groups, a phenomenon that may be attributed to increased solubility of the compound. nih.gov

Ester Groups: In some thiophene-containing compounds, the presence of an ester functional group was suggested to cause a decrease in antimalarial activity. encyclopedia.pub

Azo Moiety: The absence of an azo moiety in certain amino thiophene-2-carboxamide derivatives was correlated with their higher potency as antioxidant and antibacterial agents. nih.gov

Stereochemistry and its Influence on Efficacy and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can be a critical factor in determining the biological activity of a drug. pharmacologymentor.com Different stereoisomers (enantiomers or diastereomers) of a compound can exhibit vastly different efficacy, selectivity, and pharmacokinetic profiles because biological targets like enzymes and receptors are themselves chiral. pharmacologymentor.com

In the broader context of complex natural product analogs that incorporate thiophene structures, stereochemistry has been investigated. For example, in a study of smenamide A analogues, which are potent antiproliferative agents, it was found that a derivative with the opposite configuration at the C-16 position (16-epi-smenamide A) retained the potent activity of the natural compound. mdpi.com This suggested that for this particular complex molecule, the stereochemistry at that specific center did not significantly alter the nature of its biological activity. mdpi.com While this provides an insight into the potential role of stereochemistry, specific studies focusing on the influence of stereocenters within simpler this compound derivatives are needed to fully elucidate its importance for this specific class of compounds.

Computational Chemistry Approaches

Computational methods are indispensable for rational drug design and for understanding the SAR of this compound derivatives at a molecular level. These approaches allow for the prediction of molecular properties, binding modes, and complex stability.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. nih.govmdpi.com

DFT for Structural and Electronic Properties: DFT calculations can determine optimized molecular geometries, bond lengths, and bond angles, providing insight into the three-dimensional shape of thiophene-2-carboxamide derivatives. nih.govnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO-LUMO energy gap (ΔE) is an indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability, while a small gap indicates high reactivity. researchgate.net For example, in one study, amino-substituted thiophene derivatives showed a higher ΔE than hydroxyl or methyl derivatives. nih.gov In another analysis of anticancer thiophene carboxamides, a low HOMO-LUMO gap was correlated with higher polarizability and lower chemical hardness. nih.gov These calculations confirm that charge transfer occurs within the molecule, which is essential for its interactions. nih.gov

The table below shows HOMO-LUMO energy gap data for representative thiophene-2-carboxamide derivatives from a study on their antioxidant and antibacterial properties.

| Derivative Class | Substituents | HOMO-LUMO Gap (ΔE H-L) Range (eV) |

| Amino derivatives (7a-c) | -NH2, various aryl | 3.11–3.83 |

| Hydroxyl derivatives (3a-c) | -OH, various aryl | Higher than corresponding methyl derivatives |

| Methyl derivatives (5a-c) | -CH3, various aryl | Lower than corresponding hydroxyl derivatives |

Data sourced from Metwally et al., 2023. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used to understand binding mechanisms and to screen for potential drug candidates.

Predicting Binding Modes and Affinities: Docking simulations of this compound derivatives into the active sites of various protein targets have successfully predicted their binding interactions. These studies calculate a binding affinity or score (often in kcal/mol), which estimates the strength of the interaction. For instance, thiophene-carbohydrazide derivatives designed as anticancer agents showed binding affinities ranging from -8.2 to -11 kcal/mol against the folate receptor α. bepls.com

Identifying Key Interactions: Docking analysis can identify specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's binding pocket. nih.govnih.gov For example, a 3-methyl thiophene carboxamide derivative was shown to form a hydrogen bond with a Serine residue and an H-π interaction with a Histidine residue in its target. nih.gov Thiophene carboxamide derivatives designed as tubulin inhibitors were found to form advanced hydrogen bonds and hydrophobic interactions within the colchicine-binding site. nih.gov These detailed interaction maps are crucial for explaining the observed biological activity and for guiding further structural modifications. nih.govcolab.ws

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological environment than static docking poses.

Assessing Complex Stability: MD simulations are used to evaluate the stability and compactness of the ligand-protein complex. nih.gov By running simulations for a specific duration (e.g., 100 nanoseconds), researchers can monitor the conformational changes of both the ligand and the protein. nih.govcolab.ws

Analyzing Trajectories: The primary output of an MD simulation is a trajectory, which is analyzed to calculate parameters like the Root Mean Square Deviation (RMSD). A stable RMSD plot over the simulation time indicates that the complex has reached equilibrium and remains stable. nih.gov Studies on thiophene carboxamide derivatives have used RMSD plots to confirm that the ligands remain stably bound within the active site of their target protein, showing minimal structural fluctuations and asserting their high stability and compactness. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org These models are instrumental in predicting the activity of new chemical entities before their synthesis, thereby optimizing the drug discovery process. longdom.org

For thiophene derivatives, QSAR studies have been employed to elucidate the structural requirements for specific biological activities. In an analysis of N-(aryl)-2-thiophene-2-ylacetamide derivatives as potential antitubercular agents, a QSPR (Quantitative Structure-Property Relationship) study was conducted to correlate molecular descriptors with the partition coefficient (log P), a key parameter influencing drug absorption and distribution. asianpubs.org The statistically significant model developed from this study was:

-log P = 0.689 (± 0.111) RsHa - 0.533 (± 0.231) Rsƒ - 2.3983 asianpubs.org

This equation reveals that substitutions with hydrogen acceptor groups on the phenyl ring have a favorable effect on the partition coefficient, while the field effects of substituents are detrimental. asianpubs.org

Another QSAR study focused on thiophene derivatives as inhibitors of c-Jun NH2-terminal kinase 1 (JNK1), a target in various diseases. brieflands.com The study aimed to design a validated 2D-QSAR model to understand the structural features influencing inhibitory activity. brieflands.com The resulting model highlighted the importance of several descriptive variables, including Verloop L, Bond Dipole Moment, LogP, Balaban Topological index, and VAMP Total Dipole. brieflands.com The robustness of the model was confirmed by strong statistical parameters (r² = 0.90, r²cv = 0.88), indicating its reliability and predictive power for designing potent and selective JNK1 inhibitors. brieflands.com

| QSAR Model Focus | Key Descriptors | Statistical Significance | Key Findings |

| Antitubercular Activity (Partition Coefficient) | Hydrogen acceptor groups, Field effects | n = 21, r² = 0.641, q² = 0.510 | Hydrogen acceptor groups favorably impact the partition coefficient. asianpubs.org |

| JNK1 Inhibitory Activity | Verloop L, Bond Dipole Moment, LogP, Balaban Index | r² = 0.90, r²cv = 0.88 | The model provides insights for optimizing compounds to obtain potent JNK1 inhibitors. brieflands.com |

Molecular Electrostatic Potential (MEP)

In the analysis of this compound, the MEP surface reveals distinct electronegative and electropositive regions. The oxygen atom of the carboxamide group is characterized by a high-electron-density, red-colored region, indicating it as a primary site for electrophilic interactions. nih.gov Conversely, the hydrogen atoms of the amide group are associated with electron-deficient, blue-colored regions, highlighting their role as sites for nucleophilic interactions. researchgate.net

Studies on various thiophene carboxamide derivatives have utilized MEP to understand their structural features and chemical reactivity. nih.gov For instance, in anticancer derivatives designed as biomimetics of Combretastatin (B1194345) A-4, MEP profiles were generated to analyze electrostatic potential, which influences how these molecules permeate cell membranes and interact with their intracellular targets. nih.gov The Jaguar-Single Point Energy module is often used to perform the DFT analysis required to obtain the MEP map surface. nih.gov This analysis helps in identifying the key electrostatic features that govern the molecule's interactions and biological activity.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool for investigating intermolecular interactions within a crystal lattice. researchgate.netnih.gov By partitioning the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal, it provides a visual and quantitative understanding of how molecules pack together. nih.gov The analysis generates a unique Hirshfeld surface for each molecule, which can be mapped with various properties, such as d_norm, to visualize and quantify intermolecular contacts. nih.govnih.gov

For this compound, Hirshfeld surface analysis has been used to examine the interactions present in its crystal structure. researchgate.net The analysis reveals that the crystal packing is significantly influenced by hydrogen bonding and other weak interactions. The most significant contributions to the crystal packing of a related thiophene compound were found to be from H···H (42.4%) and O···H/H···O (17.9%) contacts. researchgate.net In the crystal structure of this compound itself, intramolecular N—H•••O hydrogen bonds are formed, creating a dimer motif. researchgate.net The molecule also features both intramolecular and intermolecular C—H•••S bonds. researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different intermolecular contacts. For a thiophene derivative, the principal intermolecular contacts revealed by these plots were H···H, H···C/C···H, and O···H/H···O interactions, demonstrating the prevalence of van der Waals forces and hydrogen bonds in stabilizing the crystal structure. researchgate.net

| Interaction Type | Contribution Percentage (Example Thiophene Derivative) |

| H···H | 42.4% researchgate.net |

| O···H/H···O | 17.9% researchgate.net |

| C···H/H···C | 19.6% researchgate.net |

| N···H/H···N | 16.9% researchgate.net |

ADME/Toxicity Prediction (in silico pharmacokinetics)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction are crucial components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.gov These computational models help to identify candidates with favorable properties, reducing the likelihood of late-stage failures. ajol.info Online tools such as SwissADME and pkCSM are commonly used to evaluate these parameters. ajol.info

For novel thiophene derivatives designed as potential anti-typhoid agents, in silico ADMET predictions showed generally favorable properties. ajol.info The analysis indicated that these compounds are predicted to have high intestinal absorption rates, generally above 80%. ajol.info They were also predicted to be well-distributed in the brain and central nervous system. ajol.info In terms of metabolism, the compounds were found to be both substrates and inhibitors of Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. ajol.info Their predicted total clearance values suggest they can be effectively excreted from the body. ajol.info

| ADMET Parameter | Prediction for Thiophene Derivatives | Significance |

| Absorption | High intestinal absorption (>80%) | Indicates good potential for oral bioavailability. ajol.info |

| Distribution | Well-distributed in the brain and CNS | Suggests the ability to cross the blood-brain barrier. ajol.info |

| Metabolism | Substrate and inhibitor of CYP3A4 | Indicates potential for drug-drug interactions. ajol.info |

| Excretion | Favorable total clearance values | Suggests the compounds can be eliminated from the body. ajol.info |

| Toxicity | (Data not specified in sources) | Prediction of potential toxic effects is a critical part of the screening process. |

Drug-Likeness Screening

Drug-likeness screening is a computational filtering process used to evaluate whether a compound possesses properties that would make it a likely orally active drug in humans. ajol.info A widely used set of criteria for this evaluation is Lipinski's Rule of Five. ajol.info This rule states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria: a molecular weight of ≤ 500 g/mol , a calculated logP of ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. ajol.info

A study on novel thiophene derivatives as potential anti-typhoid agents subjected them to drug-likeness screening using Lipinski's rule. ajol.info The results showed that the studied compounds exhibited a good response to these criteria, with none of the compounds violating more than one of the rules. ajol.info This compliance confirms their favorable drug-like properties and suggests good potential for oral bioavailability. ajol.info Such in silico screening is a vital step in prioritizing compounds for further development in the drug discovery pipeline.

| Lipinski's Rule of Five Parameter | Threshold | Compliance of Thiophene Derivatives |

| Molecular Weight (MW) | ≤ 500 g/mol | Compliant ajol.info |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Compliant ajol.info |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Compliant ajol.info |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Compliant ajol.info |

Spectroscopic Characterization and Analytical Methods

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-Thiophenecarboxamide. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal their composition and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation. researchgate.net

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring exhibit characteristic chemical shifts and coupling patterns. The proton at position 5 (H5) typically appears as a doublet of doublets, coupled to both H3 and H4. The protons at positions 3 and 4 (H3 and H4) also show distinct signals, with their chemical shifts influenced by the electron-withdrawing carboxamide group. The amide protons (-NH₂) usually appear as a broad singlet, and its chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The carbon atoms of the thiophene ring show distinct resonances, with the carbon attached to the carboxamide group (C2) appearing at a different chemical shift compared to the other ring carbons (C3, C4, and C5). spectrabase.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H3 | 7.10-7.20 | dd | J(H3,H4) ≈ 3.5-5.0, J(H3,H5) ≈ 1.0-1.5 |

| H4 | 7.50-7.60 | dd | J(H4,H3) ≈ 3.5-5.0, J(H4,H5) ≈ 4.5-5.5 |

| H5 | 7.70-7.80 | dd | J(H5,H4) ≈ 4.5-5.5, J(H5,H3) ≈ 1.0-1.5 |

| -NH₂ | 5.50-8.00 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

| C2 | 140-145 |

| C3 | 128-132 |

| C4 | 127-130 |

| C5 | 132-136 |

| C=O | 162-166 |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. In a typical mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 127 g/mol . nih.gov

Key fragmentation pathways often involve the cleavage of the amide bond and fragmentation of the thiophene ring. Common fragments observed in the mass spectrum of this compound include:

m/z 127 : The molecular ion [C₅H₅NOS]⁺. nih.gov

m/z 111 : Resulting from the loss of the amino group (-NH₂), forming the thenoyl cation [C₅H₄OS]⁺. nih.gov

m/z 83 : Arising from the subsequent loss of a carbonyl group (-CO) from the m/z 111 fragment, yielding the thiophene cation [C₄H₄S]⁺.

m/z 39 : A smaller fragment that could correspond to the cyclopropenyl cation [C₃H₃]⁺, indicative of ring fragmentation. nih.gov

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula |

| 127 | Molecular Ion | [C₅H₅NOS]⁺ |

| 111 | Thenoyl cation | [C₅H₄OS]⁺ |

| 83 | Thiophene cation | [C₄H₄S]⁺ |

| 39 | Cyclopropenyl cation | [C₃H₃]⁺ |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key vibrational modes for this compound include:

N-H Stretching : The amide group shows two distinct stretching vibrations in the region of 3150-3350 cm⁻¹ for the symmetric and asymmetric N-H stretches.

C=O Stretching : A strong absorption band corresponding to the carbonyl stretch of the amide group is typically observed around 1640-1680 cm⁻¹.

C-N Stretching : The stretching vibration of the carbon-nitrogen bond of the amide appears in the range of 1400-1420 cm⁻¹.

Thiophene Ring Vibrations : The C-H stretching vibrations of the thiophene ring are found around 3100 cm⁻¹. The C=C stretching vibrations of the ring are observed in the 1500-1600 cm⁻¹ region, and the C-S stretching vibration is typically seen at lower wavenumbers. iosrjournals.org

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3150-3350 |

| Amide | C=O stretch | 1640-1680 |

| Amide | C-N stretch | 1400-1420 |

| Thiophene | C-H stretch | ~3100 |

| Thiophene | C=C stretch | 1500-1600 |

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound, containing a conjugated system of the thiophene ring and the carboxamide group, exhibits characteristic absorption in the ultraviolet region. The spectrum is expected to show a primary absorption band (λmax) around 260-280 nm, which is attributed to the π → π* electronic transition within the conjugated system. nii.ac.jp The position of the λmax can be influenced by the solvent polarity.

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique used to study species with unpaired electrons, such as radicals or transition metal complexes. nih.govyoutube.com While this compound itself is not paramagnetic, it can act as a ligand to form complexes with paramagnetic metal ions.

In a hypothetical copper(II) complex of this compound, the ESR spectrum would provide information about the coordination environment of the copper ion. The spectrum would be characterized by g-factors and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the coordinating atoms.

Chromatographic Methods

Chromatographic techniques are essential for the separation and purification of this compound, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a commonly used method for the analysis of thiophene derivatives. nih.gov For this compound, a reverse-phase HPLC method would be suitable, typically employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often achieved using a UV detector set at the λmax of the compound.